![molecular formula C6H2Cl2N2O B585728 2,4-Dichlorofuro[3,2-D]pyrimidine CAS No. 956034-07-4](/img/structure/B585728.png)

2,4-Dichlorofuro[3,2-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

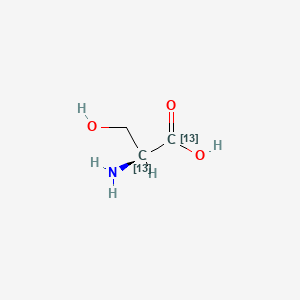

2,4-Dichlorofuro[3,2-D]pyrimidine is a compound with the molecular formula C6H2Cl2N2O and a molecular weight of 189 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2,4-Dichlorofuro[3,2-D]pyrimidine is 1S/C6H2Cl2N2O/c7-5-4-3 (1-2-11-4)9-6 (8)10-5/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,4-Dichlorofuro[3,2-D]pyrimidine has a density of 1.619±0.06 g/cm3 . It’s stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Pharmaceutical Research: Anticancer Agents

2,4-Dichlorofuro[3,2-D]pyrimidine is utilized as a key intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors . These inhibitors are significant in the development of targeted therapies against various cancers, as PI3K plays a crucial role in cell growth, survival, and metabolism.

Antifolate Activity

Derivatives of 2,4-Dichlorofuro[3,2-D]pyrimidine have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. This activity is crucial for the development of treatments against opportunistic infections in immunocompromised patients.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2,4-Dichlorofuro[3,2-D]pyrimidine are not mentioned in the available literature, pyrimidines in general are a significant area of research in medicinal chemistry . They display a range of pharmacological effects and are structural analogs of purines, making them attractive for the development of pharmaceutical drugs .

Relevant Papers Several papers discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These papers provide valuable insights into the potential applications of pyrimidines, including 2,4-Dichlorofuro[3,2-D]pyrimidine, in medicinal chemistry .

Mechanism of Action

Target of Action

2,4-Dichlorofuro[3,2-D]pyrimidine is a furopyrimidine derivative that is primarily used in the preparation of phosphoinositide 3-kinase inhibitors . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them crucial targets in cancer therapies .

Mode of Action

The compound interacts with its targets, the PI3Ks, by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they control .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dichlorofuro[3,2-D]pyrimidine is the PI3K/AKT/mTOR pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

It’s known that the compound should be stored under an inert atmosphere at 2-8°c for stability .

Result of Action

The inhibition of PI3K by 2,4-Dichlorofuro[3,2-D]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .

Action Environment

The action of 2,4-Dichlorofuro[3,2-D]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored at low temperatures

properties

IUPAC Name |

2,4-dichlorofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFDNOQBJWBJJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672137 |

Source

|

| Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956034-07-4 |

Source

|

| Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

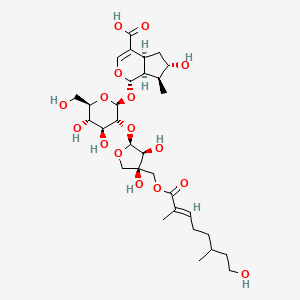

![sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B585647.png)

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)